![molecular formula C17H15ClN2O5 B12536244 Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester CAS No. 724746-92-3](/img/structure/B12536244.png)
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is a chemical compound with the molecular formula C17H15ClN2O5. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a chlorine atom and an ester group derived from propanedioic acid. It is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester typically involves the esterification of propanedioic acid with 8-chloro-5-quinoxalinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The ester group allows for the compound’s incorporation into larger molecular structures, enhancing its biological activity. The chlorine atom on the quinoxaline ring can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar ester structure but with different substituents.
Malonic acid derivatives: Compounds with similar dicarboxylic acid structures but different functional groups.
Quinoxaline derivatives: Compounds with similar quinoxaline rings but different substituents
Uniqueness
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is unique due to the presence of both the quinoxaline ring and the ester group derived from propanedioic acid. This combination imparts distinctive chemical and biological properties, making it valuable in various research applications .
Propiedades
Número CAS |
724746-92-3 |
|---|---|
Fórmula molecular |
C17H15ClN2O5 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2-(8-chloroquinoxalin-5-yl)oxypropanedioate |
InChI |
InChI=1S/C17H15ClN2O5/c1-3-9-23-16(21)15(17(22)24-10-4-2)25-12-6-5-11(18)13-14(12)20-8-7-19-13/h3-8,15H,1-2,9-10H2 |
Clave InChI |
PCMJUXXWGAPVGG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(C(=O)OCC=C)OC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
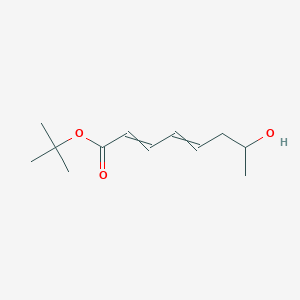

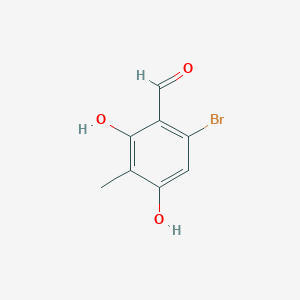
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
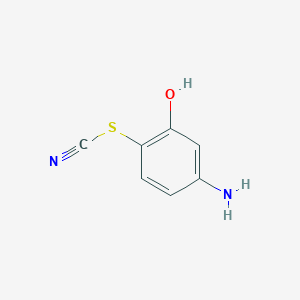

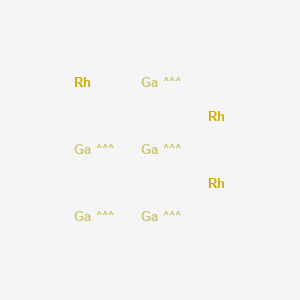
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
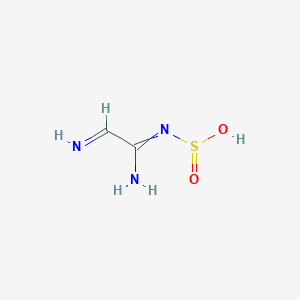

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)

